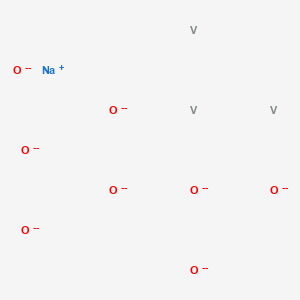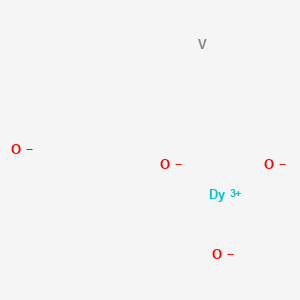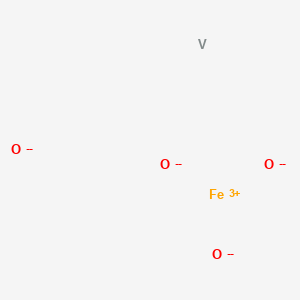
Zinc bis(diphenylphosphinate)
Descripción general
Descripción
Zinc bis(diphenylphosphinate) is an organophosphorus compound with the chemical formula ( \text{C}{24}\text{H}{20}\text{O}_4\text{P}_2\text{Zn} ). It is a coordination complex where zinc is bonded to two diphenylphosphinate ligands. This compound is known for its applications in various fields, including materials science and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc bis(diphenylphosphinate) can be synthesized through the reaction of zinc salts with diphenylphosphinic acid. A common method involves the reaction of zinc acetate with diphenylphosphinic acid in an organic solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods: In industrial settings, the production of zinc bis(diphenylphosphinate) may involve larger-scale reactions using similar principles. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions: Zinc bis(diphenylphosphinate) undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of zinc oxide and diphenylphosphinic acid.
Substitution Reactions: It can participate in substitution reactions where the diphenylphosphinate ligands are replaced by other ligands.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Substitution Reactions: Can be carried out using various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Hydrolysis: Produces zinc oxide and diphenylphosphinic acid.
Substitution Reactions: The products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
Zinc bis(diphenylphosphinate) has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of zinc-containing materials, including quantum dots and other nanomaterials.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialized coatings and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of zinc bis(diphenylphosphinate) involves its ability to coordinate with other molecules through its zinc center. This coordination can influence the reactivity and stability of the compound, making it useful in catalysis and materials science. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Zinc diphenylphosphinate: Similar in structure but with different ligand arrangements.
Zinc phosphinate: Contains phosphinate ligands instead of diphenylphosphinate.
Zinc phosphonate: Contains phosphonate ligands, which have different chemical properties.
Uniqueness: Zinc bis(diphenylphosphinate) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes and participate in various reactions makes it valuable in multiple scientific and industrial applications.
Propiedades
IUPAC Name |
zinc;diphenylphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H11O2P.Zn/c2*13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h2*1-10H,(H,13,14);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEUXMXPJGWZOZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4P2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146381 | |
| Record name | Zinc bis(diphenylphosphinate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10431-73-9 | |
| Record name | Zinc bis(diphenylphosphinate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010431739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc bis(diphenylphosphinate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc bis[diphenylphosphinate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-Pyrrolo[3,4-b]quinoxaline](/img/structure/B576942.png)






![methyl (1S,4aS,5R,8aS)-5-[(3S)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B576954.png)
![2-[[Ethoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B576956.png)

![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,endo,exo-(8CI)](/img/structure/B576960.png)

